An In-depth Technical Guide to TRAP-6 Amide TFA: A PAR-1 Thrombin Receptor Agonist Peptide
An In-depth Technical Guide to TRAP-6 Amide TFA: A PAR-1 Thrombin Receptor Agonist Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide TFA is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in thrombosis and hemostasis. This technical guide provides a comprehensive overview of TRAP-6 amide TFA, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a summary of its key quantitative data. The guide is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease, hematology, and signal transduction.
Introduction to TRAP-6 Amide TFA
TRAP-6 is a hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN)[1]. It corresponds to the N-terminal sequence of the PAR-1 receptor that is unmasked upon cleavage by thrombin[1]. By mimicking this newly formed N-terminus, TRAP-6 directly activates PAR-1, initiating downstream signaling cascades independent of thrombin's enzymatic activity.
The "amide" designation indicates that the C-terminus of the peptide is amidated. This modification typically increases the peptide's stability by making it more resistant to carboxypeptidases. The "TFA" (trifluoroacetate) is a counter-ion that remains from the solid-phase peptide synthesis and purification process, and it helps to ensure the solubility and stability of the lyophilized peptide[2].
Physicochemical Properties
A summary of the key physicochemical properties of TRAP-6 amide TFA is presented in the table below.
| Property | Value | Reference |
| Sequence | Ser-Phe-Leu-Leu-Arg-Asn | [1] |
| Molecular Formula | C36H58F3N11O10 | [3] |
| Molecular Weight | 861.92 g/mol | [3] |
| Purity | Typically >95% (HPLC) | [4] |
| Formulation | Lyophilized solid | |
| Solubility | Soluble in water | [2] |
Mechanism of Action: PAR-1 Signaling
TRAP-6 amide TFA selectively activates PAR-1, a G-protein coupled receptor that couples to multiple G protein families, primarily Gq and G12/13, to initiate intracellular signaling cascades.
Gq-Mediated Pathway
Activation of the Gq pathway by TRAP-6 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC)[5][6]. This pathway is crucial for platelet activation and aggregation.
Gq-mediated signaling pathway of PAR-1 activation by TRAP-6.
G12/13-Mediated Pathway
Concurrent with Gq activation, PAR-1 stimulation by TRAP-6 also activates the G12/13 pathway. This leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). The RhoA/ROCK pathway plays a significant role in platelet shape change, stress fiber formation, and granule secretion by regulating the phosphorylation of myosin light chain and other cytoskeletal proteins[7][8][9][10].
G12/13-mediated signaling pathway of PAR-1 activation by TRAP-6.
Quantitative Data
| Agonist | EC50 (Platelet Aggregation) | Target | Reference |
| TRAP-6 | 0.8 µM | PAR-1 | [1][4] |
| Thrombin | ~1 nM | PAR-1, PAR-4 | [11][12] |
| SFLLRN-NH2 | ~2 µM | PAR-1 | |
| TFLLR-NH2 | 1.9 µM (Ca2+ mobilization in neurons) | PAR-1 | [13] |
Experimental Protocols
Detailed methodologies for key experiments involving TRAP-6 amide TFA are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Workflow for Platelet Aggregation Assay using LTA.
Materials:
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TRAP-6 amide TFA stock solution (e.g., 1 mM in water or buffer)
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Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days
-
3.2% Sodium Citrate anticoagulant
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Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregation cuvettes and stir bars
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Calibrated pipettes
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.
-
-
Aggregation Measurement:
-
Set the 0% and 100% aggregation baselines on the aggregometer using PPP and PRP, respectively.
-
Pipette an appropriate volume of PRP into an aggregation cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring.
-
Add the desired final concentration of TRAP-6 amide TFA to the PRP and immediately start recording.
-
Monitor the change in light transmission for 5-10 minutes to obtain the aggregation curve.
-
Intracellular Calcium Mobilization Assay (FLIPR Assay)
This protocol describes the measurement of intracellular calcium mobilization in cells expressing PAR-1 using a Fluorometric Imaging Plate Reader (FLIPR).
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRAP-6 amide TFA | CymitQuimica [cymitquimica.com]
- 4. TRAP-6 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 8. G12/13 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
